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The intricate network of RNA-RNA interactions within a living cell governs a vast array of
biological processes, from gene expression to viral replication. Cross-linking of Matched RNAs
and Deep Sequencing (COMRADEYS) is a powerful technique that allows for the in-depth,
transcriptome-wide capture of these interactions in their native cellular environment.[1][2] This
document provides a comprehensive guide to the analysis of COMRADES sequencing data,
including detailed experimental protocols, data analysis pipelines, and visualization of RNA
signaling pathways.

l. Introduction to COMRADES Sequencing

COMRADES employs a psoralen-based cross-linking strategy to covalently link interacting
RNA molecules within intact cells.[3][4] Through a series of enrichment steps involving biotin-
streptavidin pulldown and proximity ligation, chimeric RNA molecules are generated, where the
two interacting RNA strands are joined.[5] These chimeric sequences are then subjected to
high-throughput sequencing, providing a library of reads that represent the in vivo RNA
interactome. The analysis of these chimeric reads allows for the identification and quantification
of both intramolecular (within the same RNA molecule) and intermolecular (between different
RNA molecules) interactions.

Il. Experimental Protocol: From Cells to Sequencer
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This section details the key steps in the COMRADES experimental workflow. For optimal
results, it is crucial to follow the protocol with precision.

A. In Vivo Psoralen Cross-linking
e Cell Culture: Culture cells of interest to the desired confluency (typically 70-80%).

o Psoralen Treatment: Treat cells with a cell-permeable psoralen derivative, such as a
biotinylated psoralen, at a concentration of 200 uM in PBS. Digitonin (0.01%) can be added
to enhance cell permeability.[6]

e UV Cross-linking: Irradiate the cells with 365 nm UV light for 20 minutes on ice.[6] This step
induces the formation of covalent cross-links between pyrimidine bases in interacting RNA
strands.[3]

B. RNA Extraction and Fragmentation

o Total RNA Extraction: Isolate total RNA from the cross-linked cells using a standard method
like TRIzol extraction.

* RNA Fragmentation: Fragment the RNA to an average size of 100-200 nucleotides. This can
be achieved through enzymatic methods or chemical hydrolysis.

C. Enrichment of Cross-linked RNA Duplexes

 Biotin Pulldown: If a biotinylated psoralen was used, enrich for cross-linked RNA fragments
using streptavidin-coated magnetic beads.[7][8][9]

o Incubate the fragmented RNA with streptavidin beads for 30 minutes at 37°C with rotation.

[6]
o Wash the beads extensively to remove non-cross-linked RNA.
D. Proximity Ligation

e On-bead Ligation: Perform proximity ligation directly on the streptavidin beads. This step
joins the ends of the two interacting RNA fragments, creating a single chimeric RNA
molecule. Use a T4 RNA ligase for this reaction.
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Reverse Cross-linking: Reverse the psoralen cross-links by exposing the sample to 254 nm
UV light.

. Library Preparation for lllumina Sequencing

Reverse Transcription and cDNA Synthesis: Synthesize cDNA from the chimeric RNA
molecules.

Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.[10] Unique
molecular identifiers (UMIs) can be incorporated into the adapters to allow for the removal of
PCR duplicates during data analysis.[1]

PCR Amplification: Amplify the adapter-ligated library using a high-fidelity polymerase. The
number of PCR cycles should be minimized to avoid amplification bias.[1]

Size Selection and Quality Control: Perform size selection to obtain a library with a desired
fragment size distribution.[1] Assess the quality and concentration of the final library using a
Bioanalyzer and gPCR.
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lll. Computational Analysis of COMRADES
Sequencing Data

The analysis of COMRADES data involves a specialized bioinformatics pipeline to identify and
guantify chimeric reads, which are the hallmark of RNA-RNA interactions.

A. Data Pre-processing and Quality Control

o Adapter and UMI trimming: Remove sequencing adapters and trim UMIs from the raw
FASTQ files.

o Quality Filtering: Filter out low-quality reads to ensure the accuracy of downstream analysis.

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/product/b15558944?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

B. Alignment of Chimeric Reads

Due to their chimeric nature, standard alignment tools may not be suitable for COMRADES
data. Specialized aligners or a two-pass alignment strategy are recommended.

o Recommended Tool: The comradesOO R package is specifically designed for the analysis of
COMRADES data and includes functions for read processing and alignment.[11][12]

o Alternative Tools: Other tools for chimeric read analysis include ChiRA and ChimeraScan.
[13][14]

e General Workflow:

o Align reads to the reference genome or transcriptome.

o Identify reads that map to two distinct genomic locations, representing a chimeric read.
C. Identification and Quantification of RNA-RNA Interactions

e Duplex Identification: Cluster the chimeric reads to identify recurrent RNA-RNA interaction
sites (duplexes).

e Quantification: Count the number of unique chimeric reads supporting each duplex to
quantify the strength of the interaction.

» Normalization and Background Correction:

o Normalization: Normalize the duplex counts to account for variations in sequencing depth
and library composition between samples. Methods like Counts Per Million (CPM) or
Trimmed Mean of M-values (TMM) can be adapted for this purpose.[5][8][15][16]

o Background Correction: It is crucial to distinguish true interactions from background noise.
A control experiment where the proximity ligation step is performed before the reversal of
cross-linking can be used to estimate the background ligation frequency.[1] The signal
from the control can be subtracted from the experimental sample, or more sophisticated
statistical models can be employed for background correction.[4][14]

D. Statistical Analysis
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background or control samples.

IV. Data Presentation and Visualization

Clear and concise presentation of quantitative data is essential for interpreting COMRADES

results.

Table 1: Summary of COMRADES Sequencing Data
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Mapped Reads Chimeric Unique
Sample ID Total Reads
(%) Reads (%) Duplexes
Control 1 50,123,456 95.2 0.5 1,234
Control 2 48,765,432 94.8 0.6 1,567
Treatment 1 52,345,678 96.1 5.2 15,876
Treatment 2 51,987,654 95.9 5.5 16,234
Table 2: Top 10 Enriched RNA-RNA Interactions
. . Duplex Read Count Fold Change (vs.

Interacting Pair . p-value

(Normalized) Control)
INcRNA-X : mRNA-Y 1254.3 25.6 1.2e-8
MiRNA-21 : mRNA-Z 987.6 18.2 3.5e-7
SnoRNA-A : rRNA 876.5 15.9 8.1e-7
MRNA-B : mRNA-C 765.4 12.3 2.4e-6
INcRNA-D : miRNA-

654.3 10.8 7.8e-6
155
U1 snRNA : pre-

543.2 9.5 1.5e-5
MRNA-E
7SL RNA : mRNA-F 432.1 8.1 4.2e-5
INcRNA-G : IncRNA-H  321.0 6.7 9.8e-5
MRNA-I :

210.9 5.2 2.1e-4
pseudogene-J
tRNA-Lys : mRNA-K 109.8 4.1 5.6e-4

V. Visualization of RNA Signaling Pathways

Graphviz can be used to create clear diagrams of the identified RNA regulatory networks.

© 2025 BenchChem. All rights reserved.

7/11

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558944?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

A. IncRNA-miRNA-mMRNA Interaction Network

Long non-coding RNAs (IncRNAs) can act as competing endogenous RNAs (ceRNAS) or

"sponges" for microRNAs (miRNAs), thereby regulating the expression of miRNA target
MRNAS.[17][18]
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B. snoRNA-rRNA Modification Pathway

Small nucleolar RNAs (snoRNAs) guide the chemical modification of ribosomal RNAs (rRNAS),
which is essential for ribosome biogenesis and function.
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VI. Conclusion

The COMRADES sequencing technique provides an unprecedented opportunity to explore the
dynamic landscape of RNA-RNA interactions within living cells. By following the detailed
experimental and computational protocols outlined in this guide, researchers can effectively
generate and analyze COMRADES data to uncover novel RNA regulatory networks. The ability
to visualize these complex interactions will undoubtedly accelerate our understanding of the
fundamental roles of RNA in health and disease, paving the way for the development of new
therapeutic strategies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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